molecular formula C21H15FN2O5S2 B2411606 (3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894683-86-4

(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2411606
CAS No.: 894683-86-4
M. Wt: 458.48
InChI Key: BQTGMOVDKZPZDW-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H15FN2O5S2 and its molecular weight is 458.48. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O5S2/c22-14-3-1-13(2-4-14)11-24-16-7-8-30-21(16)20(25)19(31(24,26)27)10-23-15-5-6-17-18(9-15)29-12-28-17/h1-10,23H,11-12H2/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTGMOVDKZPZDW-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thienothiazine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H17F N2O3S2
  • Molecular Weight : 432.46 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets that are involved in cellular signaling pathways. The thieno[3,2-c][1,2]thiazin structure is known for its ability to modulate enzyme activities and receptor interactions.

Potential Mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other signaling proteins, influencing physiological responses.

Anticancer Properties

Research indicates that thienothiazine derivatives can exhibit significant anticancer activity. For instance:

  • A study found that similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Effects

Preliminary studies suggest antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism for its antibacterial effects.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may offer neuroprotective benefits. Research on related compounds has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage.

Study 1: Anticancer Activity

A recent study evaluated the efficacy of thienothiazine derivatives in vitro against human breast cancer cells (MCF-7). The results indicated:

  • IC50 Values : The compound demonstrated an IC50 of 12 µM, indicating significant cytotoxicity.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Efficacy

In a comparative study against Staphylococcus aureus and Escherichia coli:

  • The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Results suggested a potential role in developing new antimicrobial agents.

Data Table

Biological ActivityObserved EffectReference
AnticancerIC50 = 12 µM
AntimicrobialMIC = 32 µg/mL (S. aureus)
NeuroprotectiveReduced oxidative stress

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